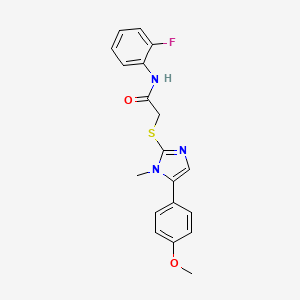
N-(2-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a fluorophenyl group, a methoxyphenyl group, and an imidazole moiety, which are critical for its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- GABA-A Receptor Modulation : Similar compounds have shown to act as positive allosteric modulators (PAMs) at GABA-A receptors, enhancing inhibitory neurotransmission .
- Inhibition of Enzymatic Activity : The compound's thioacetamide group may interact with various enzymes, potentially inhibiting their activity. For example, related derivatives have demonstrated significant inhibition against α-glucosidase, suggesting potential applications in diabetes management .
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .
Table 1: Biological Activity Summary
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| GABA-A PAM | Electrophysiological | 0.5 | |
| α-Glucosidase Inhibition | Enzymatic Assay | 12.5 | |
| Antimicrobial | MIC Assay | 10 - 20 |
Case Study 1: GABA-A Receptor Modulation
In a study examining the effects of similar imidazole derivatives on GABA-A receptors, it was found that these compounds enhanced receptor activity significantly compared to controls. The study utilized patch-clamp techniques to measure receptor currents and demonstrated that the compound could increase the frequency of channel opening, indicating its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties of related compounds. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µM. These findings suggest its potential use in treating bacterial infections.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of imidazole derivatives. For instance, substituting different functional groups can significantly affect both the potency and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased GABA-A receptor affinity |
| Fluorine substitution | Enhanced metabolic stability |
| Thioether linkage | Improved antimicrobial properties |
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-23-17(13-7-9-14(25-2)10-8-13)11-21-19(23)26-12-18(24)22-16-6-4-3-5-15(16)20/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPYCUMDAJVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














